Amixetrine hydrochloride

描述

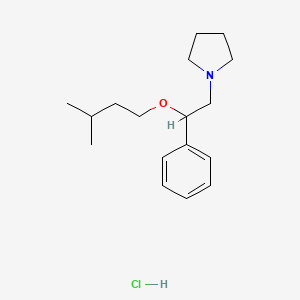

Amixetrine hydrochloride (chemical name: 1-(2-(3-methylbutoxy)-2-phenylethyl)-pyrrolidin-2-one hydrochloride) is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula C₁₇H₂₇NO·ClH . Its structure comprises a pyrrolidinone ring linked to a phenethyl group modified with a 3-methylbutoxy substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical formulations .

属性

CAS 编号 |

24622-52-4 |

|---|---|

分子式 |

C17H28ClNO |

分子量 |

297.9 g/mol |

IUPAC 名称 |

1-[2-(3-methylbutoxy)-2-phenylethyl]pyrrolidine;hydrochloride |

InChI |

InChI=1S/C17H27NO.ClH/c1-15(2)10-13-19-17(14-18-11-6-7-12-18)16-8-4-3-5-9-16;/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3;1H |

InChI 键 |

JTYOCYCDZSVPAX-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(CN1CCCC1)C2=CC=CC=C2.Cl |

规范 SMILES |

CC(C)CCOC1=CC=CC=C1CC[NH+]2CCCC2.[Cl-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

24622-72-8 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amixetrine HCl, Amixetrine hydrochloride, Somagest |

产品来源 |

United States |

化学反应分析

Key Reaction Steps

The synthesis involves resolution, salt formation, and purification (see Table 1).

Table 1: Synthesis Steps from Patent WO2006037055A1

| Step | Process | Conditions | Purpose |

|---|---|---|---|

| 1 | (±)-Atomoxetine free base preparation | Reaction with mandelic acid in isopropyl alcohol, 75–80°C | Salt formation for enantiomeric resolution |

| 2 | Hydrolysis of mandelic acid salt | NaOH in methanol, 100–110°C | Release of enantiopure atomoxetine free base |

| 3 | HCl salt formation | HCl in isopropyl alcohol/cyclohexane, 0–5°C | Stabilization of the final product |

| 4 | Crystallization | Cooling to 0–5°C for 45–60 min | Purification via recrystallization |

Critical Observations:

-

Enantiomeric resolution uses (R)-mandelic acid to isolate the active (R)-enantiomer .

-

Azeotropic distillation removes water during intermediate steps to prevent hydrolysis .

Metabolic Reactions

Atomoxetine undergoes hepatic metabolism primarily via CYP2D6 (Table 2) .

| Metabolite | Enzyme | Activity | Plasma Concentration |

|---|---|---|---|

| 4-Hydroxyatomoxetine | CYP2D6 | Equipotent to parent drug | 1% (EMs), 0.1% (PMs) |

| N-Desmethylatomoxetine | CYP2C19 | Weak activity | 5% (EMs), 45% (PMs) |

| Atomoxetine glucuronide | UGTs | Inactive | Variable |

Notable Findings:

-

CYP2D6 poor metabolizers (PMs) exhibit 10-fold higher atomoxetine exposure due to reduced 4-hydroxylation .

-

N-Desmethylatomoxetine is clinically insignificant due to low potency .

Hydrolysis in Acidic Conditions

Atomoxetine hydrochloride degrades in aqueous HCl via protonation of the ether oxygen , followed by SN2 cleavage of the β-methylphenoxy group .

Experimental Data:

Spectroscopic Data

-

IR (KBr) : 2500 cm⁻¹ (N–H stretch), 1730 cm⁻¹ (C=O of oxalate intermediate) .

-

¹H NMR (DMSO-d₆) : δ 7.3 (m, Ar–H), 3.8 (q, –OCH₂–), 1.4 (d, –CH(CH₃)₂) .

Purity Criteria:

Pharmacodynamic Interactions

Atomoxetine’s noradrenergic activity increases systemic catecholamines, potentiating cardiovascular effects with:

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of Amixetrine hydrochloride lies in its combination of a pyrrolidinone core, phenethyl group, and branched alkoxy substituent. Below is a comparison with structurally related NSAIDs and other cyclohexyl/heterocyclic derivatives:

Table 1: Key Structural and Pharmacological Differences

Mechanistic and Functional Insights

- Amixetrine vs. Felipyrine: Both share a pyrrolidinone core, but Felipyrine’s piperidinyl substitution may alter receptor binding compared to Amixetrine’s phenethyl-alkoxy group. This difference could influence anti-inflammatory selectivity .

- Amixetrine vs. Fluquazone: Fluquazone’s quinazolinone backbone and halogen/trifluoromethyl groups suggest distinct COX enzyme inhibition mechanisms compared to Amixetrine’s pyrrolidinone-based structure .

- Hydrochloride Salts: Amixetrine and related compounds (e.g., Ethyl 3-(aminomethyl)-5-methylhexanoate HCl) utilize hydrochloride salts to improve aqueous solubility, a critical factor in drug formulation .

Research and Development Considerations

- Synthetic Versatility: Amixetrine’s structure allows modular modifications (e.g., varying alkoxy chains or exploring alternative heterocycles), as seen in piperidine derivatives like 4-(Aminomethyl)piperidin-2-one HCl .

- Safety and Handling : While specific safety data for Amixetrine are unavailable, handling precautions for similar organic salts (e.g., avoiding inhalation, using PPE) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。